

A Technical Guide to Cobalt Vanadium Oxide Nanoparticles: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cobalt;vanadium

Cat. No.: B15490405

[Get Quote](#)

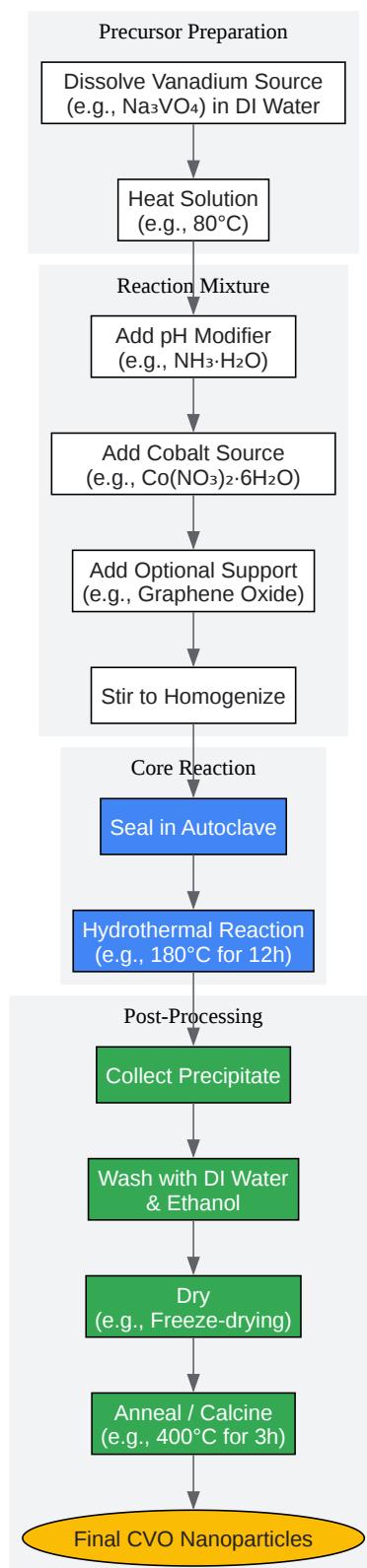
Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of cobalt vanadium oxide (CVO) nanoparticles, covering their synthesis, physicochemical properties, and current and potential applications. It focuses on various stoichiometries, including $\text{Co}_3\text{V}_2\text{O}_8$, $\text{Co}_2\text{V}_2\text{O}_7$, and CoV_2O_6 , detailing prevalent synthesis methodologies like hydrothermal and co-precipitation methods. The guide summarizes key quantitative data on their electrochemical performance for energy storage and catalysis in structured tables. Furthermore, it explores the potential of CVO nanoparticles in the biomedical field, drawing parallels with the known properties and toxicity of their constituent oxides, while highlighting the need for further research. Detailed experimental protocols and workflow visualizations are provided to serve as a practical resource for researchers.

Synthesis Methodologies

The properties of cobalt vanadium oxide nanoparticles are intrinsically linked to their synthesis method, which influences their morphology, crystallinity, and size. Common synthesis routes include hydrothermal/solvothermal methods, co-precipitation, and soft chemistry approaches.

[1][2][3][4]


Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline CVO nanoparticles.^{[5][6]} These methods involve a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocol: Hydrothermal Synthesis of $\text{Co}_3\text{V}_2\text{O}_8$ Nanoparticles This protocol is adapted from methodologies used for creating CVO nanoparticles for energy storage applications.^{[7][8]}

- Precursor Preparation:
 - Dissolve 0.236 g of sodium orthovanadate (Na_3VO_4) in 30 mL of deionized water.
 - Heat the solution to 80°C for 20 minutes to obtain a clear, yellow solution.^[7]
 - Allow the solution to cool to room temperature.
- Reaction Mixture:
 - Add 3 mL of ammonia solution ($\text{NH}_3\cdot\text{H}_2\text{O}$) to the vanadate solution.^[7]
 - In a separate beaker, dissolve 0.873 g of cobalt nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2\cdot6\text{H}_2\text{O}$) in the solution under constant magnetic stirring.^[7]
 - If creating a composite, disperse 50 mg of graphene oxide (GO) into the mixture and stir for 30 minutes.^[7]
- Hydrothermal Reaction:
 - Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and maintain it at 180°C for 12 hours.^[7]
- Product Recovery and Annealing:
 - After the autoclave cools down to room temperature, collect the precipitate by centrifugation.
 - Wash the product thoroughly with deionized water and absolute ethanol three times.^[7]

- Freeze-dry the washed product for 24 hours.[[7](#)]
- Anneal the dry powder at 350-400°C for 2-3 hours in an inert (Ar) or air atmosphere to obtain the final crystalline $\text{Co}_3\text{V}_2\text{O}_8$ nanoparticles.[[7](#)][[9](#)]

[Click to download full resolution via product page](#)

General workflow for hydrothermal synthesis of CVO nanoparticles.

Physicochemical Properties

CVO nanoparticles exhibit a range of properties that make them suitable for various high-performance applications.

Structural and Morphological Properties

Cobalt vanadium oxides can form in several stoichiometries, such as $\text{Co}_3\text{V}_2\text{O}_8$, $\text{Co}_2\text{V}_2\text{O}_7$, and CoV_2O_6 .^{[2][10][11]} Their crystal structures can be cubic ($\text{Co}_3\text{V}_2\text{O}_8$) or monoclinic ($\text{Co}_2\text{V}_2\text{O}_7$, CoV_2O_6), though amorphous forms have also been synthesized and show high activity.^{[10][11][12][13]} The morphology is highly tunable and includes nanoplates, nanosheets, hollow microspheres, and nanowires, which provide high surface area and are beneficial for electrochemical applications.^{[8][9][10][14]} For instance, $\text{Co}_3\text{V}_2\text{O}_8$ has been synthesized as thin nanoplates with diameters of 150-200 nm and thicknesses around 40 nm.^{[6][15]} Amorphous a-CoVO_x has been produced with a nanosheet-like morphology.^[16]

Electrochemical Properties

CVOs are extensively studied for their electrochemical properties, particularly in energy storage and catalysis.^[6] The synergistic effects between cobalt and vanadium allow for rich redox reactions, leading to high electrochemical activity.^[8]

Table 1: Supercapacitor Performance of Cobalt Vanadium Oxide Nanoparticles

Material	Morphology	Specific Capacitance (F/g)	Current Density (A/g)	Cycling Stability	Reference
$\text{Co}_3\text{V}_2\text{O}_8$	Thin Nanoplates	739	0.5	>95.3% after 2000 cycles	[10]
$\text{Co}_3\text{V}_2\text{O}_8/\text{CN}_x$	Nanocomposite	1236	1	~87% after 4000 cycles	[4]

| $\text{Co}_2\text{V}_2\text{O}_7$ | Nanocomposite | 148.5 | 0.01 V/s (Scan Rate) | - |[\[11\]\[17\]](#) |

Table 2: Lithium-Ion Battery Performance of Cobalt Vanadium Oxide Nanoparticles

Material	Morphology	Initial Discharge Capacity (mAh/g)	Current Density (A/g)	Reversible Capacity (after cycles)	Reference
CoV ₂ O ₆	Particles	1243	0.02	-	[2]
Co ₂ V ₂ O ₇	Particles (~1 μm)	949	0.5	-	[2]
Co ₃ V ₂ O ₈	Multilayered Nanosheets	-	-	1114 mAh/g after 100 cycles	[9]

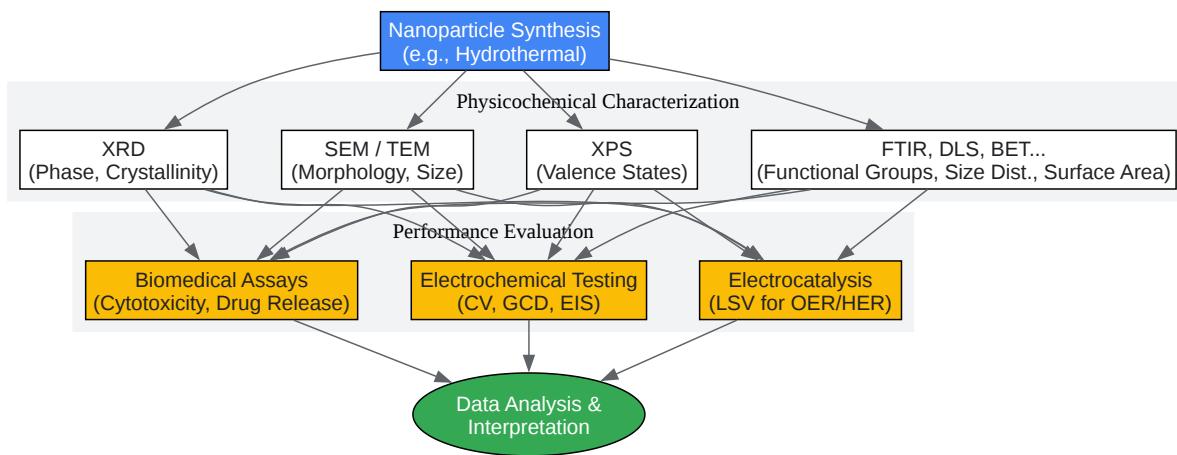
| Co₃V₂O₈ | Hollow Microspheres | 923 | 0.5 | 424 mAh/g after 300 cycles (at 10 A/g) |[\[8\]](#) |

Table 3: Electrocatalytic Performance for Oxygen Evolution Reaction (OER)

Material	Substrate	Overpotenti al @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
a-CoVO _x	Glassy Carbon	347	51	1 M KOH	[1] [12] [16]
a-CoVO _x	Nickel Foam	254	35	1 M KOH	[1] [12] [16]
Co ₃ V ₂ O ₈	-	359	-	Alkaline	[18]

| Co_{0.2}-VOOH | - | 210 | - | - |[\[5\]](#) |

Optical and Magnetic Properties


Data on the optical and magnetic properties of CVOs is less extensive.

- Optical: Co₂V₂O₇ nanoparticles have been reported to have an optical bandgap of 1.822 eV. [\[11\]](#) The bandgap of vanadium oxides can be tuned by inducing oxygen vacancies, which also affects magnetic properties.[\[19\]](#)

- Magnetic: While bulk V_2O_5 is diamagnetic, nanoparticles can exhibit ferromagnetic-like behavior, which may be attributable to oxygen vacancies.[19] Similarly, Co_3O_4 nanoparticles show weak ferromagnetism due to uncompensated surface spins.[20] This suggests that CVO nanoparticles likely possess tunable magnetic properties, which could be exploited in applications like magnetically guided drug delivery.[21][22]

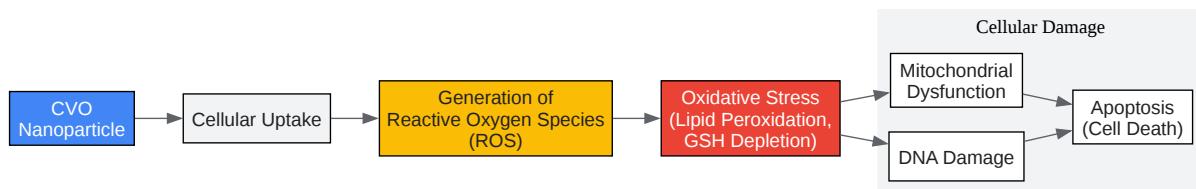
Experimental Workflows

A typical research workflow for synthesizing and evaluating CVO nanoparticles involves synthesis, comprehensive characterization, and performance testing.

[Click to download full resolution via product page](#)

Typical workflow for CVO nanoparticle synthesis and evaluation.

Applications in Research and Development Energy Storage and Catalysis


The primary applications for CVO nanoparticles are in high-performance energy devices. Their high specific capacitance and stability make them excellent candidates for supercapacitor electrodes.[4][10] In lithium-ion batteries, they serve as anode materials with high theoretical capacities.[2][8][9] Furthermore, their catalytic activity is harnessed for the oxygen evolution reaction (OER), a critical step in water splitting for hydrogen fuel production.[1][12]

Potential for Drug Development and Biomedical Applications

While CVO nanoparticles are not yet widely studied in biomedicine, the properties of their constituent oxides offer insights into their potential.

- **Drug Delivery:** Cobalt nanoparticles are explored for magnetically targeted drug delivery.[21] [22] The potential magnetic properties of CVOs could be leveraged for similar purposes, allowing for targeted accumulation of therapeutics at a disease site with an external magnetic field.[22]
- **Biosensing:** Cobalt oxide nanoparticles have been used in biosensors for various biomolecules.[23]
- **Toxicity and Biocompatibility:** This is a critical consideration for any biomedical application. The toxicity of CVOs has not been extensively studied. However, studies on cobalt oxide (Co_3O_4) and vanadium dioxide (VO_2) nanoparticles provide important context.
 - Co_3O_4 nanoparticles have shown dose-dependent cytotoxicity, particularly affecting lung cells (A549), where they can induce oxidative stress, DNA damage, and apoptosis at high concentrations.[24]
 - VO_2 nanoparticles also exhibit dose-dependent toxicity, with smaller particles being more cytotoxic.[25]
 - The primary mechanism of toxicity for many metal oxide nanoparticles is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[22][24]

Any future development of CVOs for biomedical applications must be preceded by rigorous in vitro and in vivo toxicological assessments.

[Click to download full resolution via product page](#)

Postulated toxicity mechanism of metal oxide nanoparticles.

Conclusion

Cobalt vanadium oxide nanoparticles are a versatile class of materials with demonstrated high performance in electrochemical applications, including supercapacitors, batteries, and electrocatalysis. A variety of synthesis methods allows for the controlled production of different morphologies and stoichiometries, tailoring the material for specific functions. While their application in the biomedical field is still nascent, the known properties of cobalt and vanadium oxides suggest potential in areas like targeted drug delivery. However, this potential is coupled with significant toxicity concerns that must be thoroughly investigated before any clinical translation can be considered. Future research should focus on optimizing synthesis for large-scale production, further enhancing electrochemical performance, and conducting comprehensive toxicological studies to evaluate their safety for biomedical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Co₃V₂O₈/CN_x hybrid nanocomposite as an efficient electrode material for supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-step hydrothermal synthesis of cobalt–vanadium based nanocomposites as bifunctional catalysts for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Co₃V₂O₈ Nanoparticles Supported on Reduced Graphene Oxide for Efficient Lithium Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mai.group.whut.edu.cn [mai.group.whut.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cobalt vanadium oxide thin nanoplates: primary electrochemical capacitor application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bohrium.com [bohrium.com]
- 12. Amorphous Cobalt Vanadium Oxide as a Highly Active Electrocatalyst for Oxygen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. CN105742075A - Cobalt vanadate nano material for super capacitor and preparation method and application of cobalt vanadate nano material - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Tuning electronic and magnetic properties through disorder in V₂O₅ nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fabrication and Investigation of the Magnetic Properties of Co and Co₃O₄ Nanoparticles [scirp.org]
- 21. mdpi.com [mdpi.com]
- 22. Advances of Cobalt Nanomaterials as Anti-Infection Agents, Drug Carriers, and Immunomodulators for Potential Infectious Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]

- 24. In vitro evaluation of cobalt oxide nanoparticle-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Short-term and long-term toxicological effects of vanadium dioxide nanoparticles on A549 cells - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to Cobalt Vanadium Oxide Nanoparticles: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15490405#cobalt-vanadium-oxide-nanoparticles-properties-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com